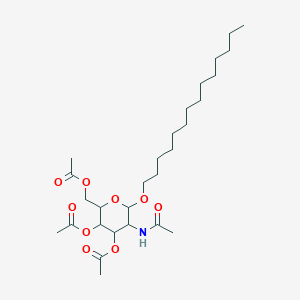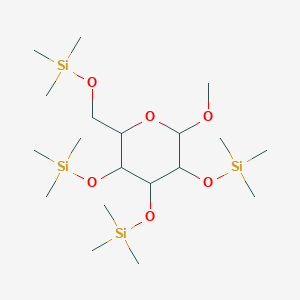
alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)-: is a chemical compound with the molecular formula C19H46O6Si4 and a molecular weight of 482.91 g/mol . This compound is a derivative of glucose where the hydroxyl groups are replaced by trimethylsilyl groups, making it a silylated sugar derivative. It is commonly used in organic synthesis and research due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- typically involves the reaction of alpha-D-Methylglucoside with trimethylsilyl acetate . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation. The process involves large-scale reactions with careful control of temperature and moisture to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the parent sugar and trimethylsilanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trimethylsilyl groups.
Substitution: Reagents such as can be used to introduce other functional groups.
Major Products:
Hydrolysis: Yields the parent sugar, , and .
Substitution: Depending on the reagent used, various substituted derivatives of the parent sugar can be obtained.
Applications De Recherche Scientifique
Alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- has several applications in scientific research:
Organic Synthesis: Used as a protecting group for hydroxyl groups in carbohydrate chemistry.
Biological Studies: Employed in the study of enzyme mechanisms and carbohydrate metabolism.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- primarily involves the reactivity of the trimethylsilyl groups. These groups can be selectively removed or substituted, allowing for the modification of the parent sugar molecule. The compound’s reactivity is influenced by the steric and electronic effects of the trimethylsilyl groups, which can stabilize or destabilize certain intermediates in chemical reactions.
Comparaison Avec Des Composés Similaires
Methyl alpha-D-glucopyranoside: The parent sugar without the trimethylsilyl groups.
Tetra-O-benzyl-alpha-D-glucopyranoside: Another derivative where the hydroxyl groups are protected by benzyl groups.
Uniqueness: Alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl groups, which provide distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in synthetic organic chemistry for the selective protection and deprotection of hydroxyl groups.
Propriétés
Formule moléculaire |
C19H46O6Si4 |
|---|---|
Poids moléculaire |
482.9 g/mol |
Nom IUPAC |
[2-methoxy-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C19H46O6Si4/c1-20-19-18(25-29(11,12)13)17(24-28(8,9)10)16(23-27(5,6)7)15(22-19)14-21-26(2,3)4/h15-19H,14H2,1-13H3 |
Clé InChI |
UIDVFSCIFIMDHO-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C(C(C(O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12278963.png)
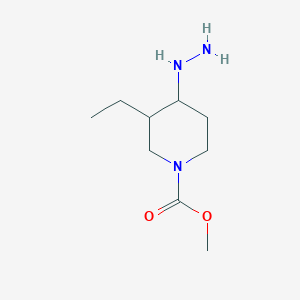
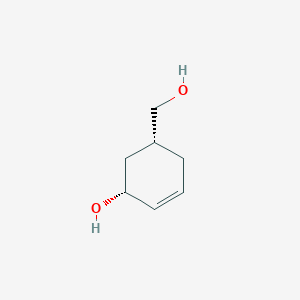
![3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12278971.png)
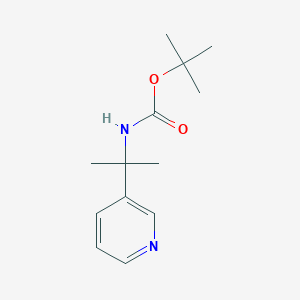
![[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12278988.png)
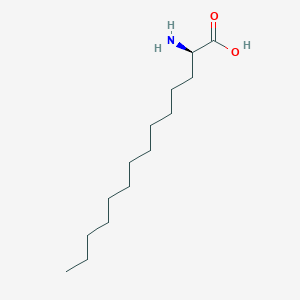
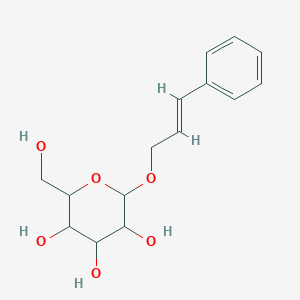
![N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12279000.png)
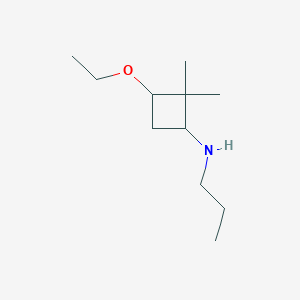
![Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate](/img/structure/B12279015.png)
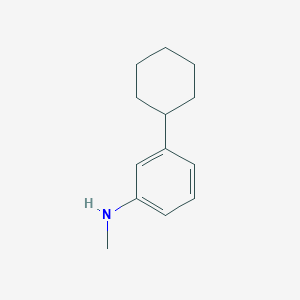
![3-Propyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12279047.png)
